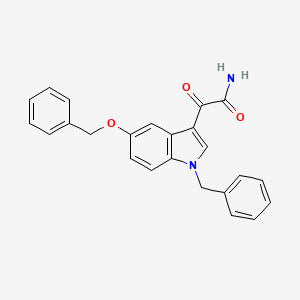

2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide (hereafter referred to as BPMO) is a synthetic molecule with a variety of applications in scientific research. BPMO is a small molecule inhibitor that has been developed to target a variety of proteins and enzymes, making it an invaluable tool for studying the biochemical and physiological effects of these proteins and enzymes in the body. BPMO has been studied extensively in the laboratory and is being used in various research applications, including cancer research, drug discovery, and the study of neurological diseases.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A related compound, Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized using a one-pot three-component strategy. This compound, along with its ethyl variant, was characterized using FT-IR, NMR spectroscopy, TOF-MS spectrometry, and X-ray diffraction analyses. These compounds demonstrate monoclinic crystal packing and are stabilized by weak intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were also performed to probe structural properties and to understand their stability and reactivity (Ahmed et al., 2016).

Antitumor Properties

- New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and evaluated for antitumor properties. These compounds showed promise as new anticancer agents after screening within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Radical Cyclization Studies

- Research involving N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides has shown that these compounds undergo 5-endo-trig radical cyclization. This provides a general access to 5-membered lactams, which is valuable for the synthesis of several alkaloids (Ikeda et al., 2001).

Synthesis of Cannabinoid Receptor Ligands

- A series of indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands. The fluorinated derivative from this series exhibited significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).

Antimicrobial Activity

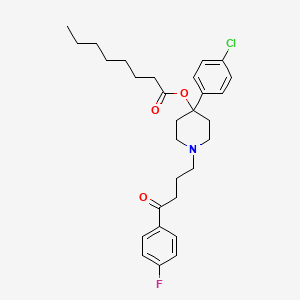

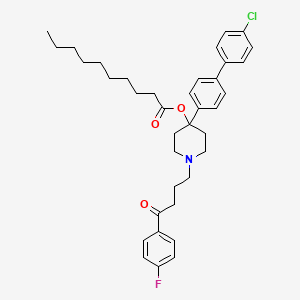

- N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened for antimicrobial activity. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Propriétés

IUPAC Name |

2-(1-benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c25-24(28)23(27)21-15-26(14-17-7-3-1-4-8-17)22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H2,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBMGUSXZUSCEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

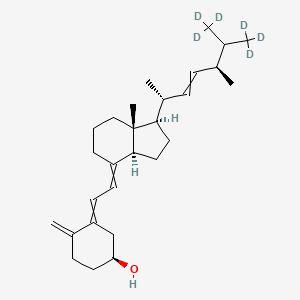

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

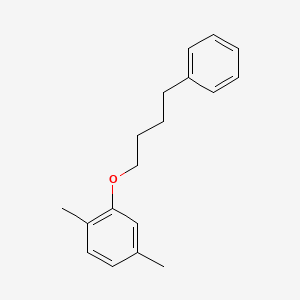

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)